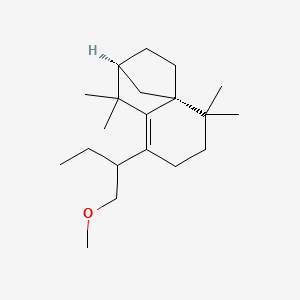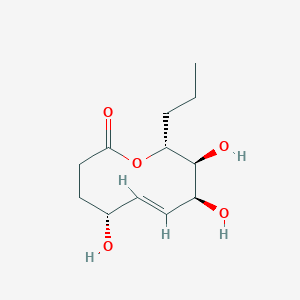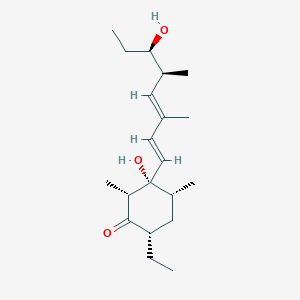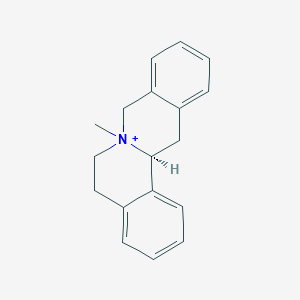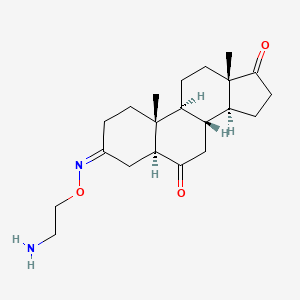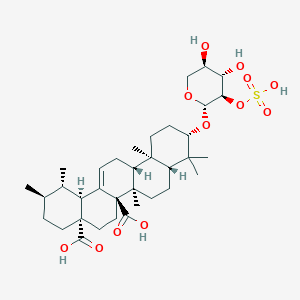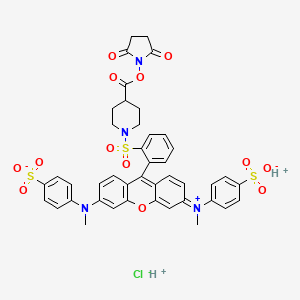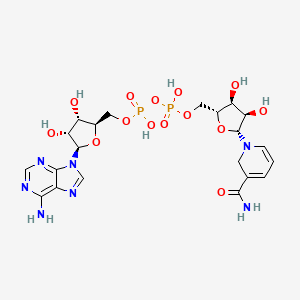
2-hydro-beta-NAD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydro-beta-NAD is an NADP obtained by formal reduction of the 1,2-position in the pyridine ring of beta-NAD. It is a NAD and a NAD(P)H. It is a conjugate acid of a 2-hydro-beta-NAD(2-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Biochemical Analysis
2-hydro-beta-NAD is often utilized in enzymatic assays and biochemical analyses. For instance, it has been involved in determining the total bile acids in bile through the 3 alpha-hydroxysteroid dehydrogenase method. This method optimizes various assay conditions, such as pH, temperature, and incubation time, to obtain complete oxidation of the substrate, crucial for accurate bile acid concentration measurement in samples (Turley & Dietschy, 1978).
Biocatalysis and Enzyme Engineering
2-hydro-beta-NAD is significant in biocatalysis, especially concerning the alpha/beta hydrolase-fold family of enzymes. These enzymes are vital in various industrial processes, ranging from the production of pharmaceutical compounds to household products like laundry detergent. The engineering of these enzymes, informed by a detailed understanding of their structure-function relationship and sophisticated computational resources, is crucial for optimizing their use in these applications (Qian et al., 2007).
Metabolic Disease and Mitochondrial Function
Research has also linked 2-hydro-beta-NAD to the regulation of metabolic diseases through its role in NAD+ metabolism. NAD+ is a substrate for sirtuins and poly-adenosine 5′-diphosphate polymerases, which are enzymes that regulate protein deacetylation, DNA repair, and translate changes in energy status into metabolic adaptations. Alterations in NAD+ homeostasis are a feature of metabolic disorders such as type 2 diabetes and nonalcoholic fatty liver disease. Enhancing tissue NAD+ levels through nutraceuticals has shown potential in improving mitochondrial function and sirtuin-dependent signaling (Elhassan et al., 2017).
Dynamic Behavior in Enzymatic Reactions
2-hydro-beta-NAD is involved in the dynamic behavior of enzymes during catalysis. For example, it plays a role in the function of para-hydroxybenzoate hydroxylase, a flavoprotein monooxygenase. The enzyme catalyzes a reaction involving the reduction of the cofactor FAD by NADPH and the subsequent oxidation of reduced FAD by oxygen. This process, essential for specific and fast catalysis, involves complex conformational rearrangements within the protein structure, highlighting the significance of 2-hydro-beta-NAD in these biochemical pathways (Entsch et al., 2005).
Eigenschaften
Produktname |
2-hydro-beta-NAD |
|---|---|
Molekularformel |
C21H29N7O14P2 |
Molekulargewicht |
665.4 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-2H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-3,7-8,10-11,13-16,20-21,29-32H,4-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI-Schlüssel |
TVJJIHUATXWSJG-NNYOXOHSSA-N |
Isomerische SMILES |
C1C(=CC=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Kanonische SMILES |
C1C(=CC=CN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



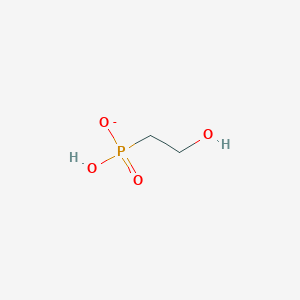

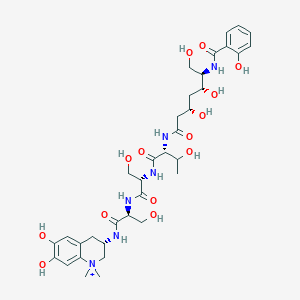
![N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1263820.png)
